N-s-butyl-N-[(2R,3S)-3-({[(3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-yloxy]carbonyl}amino)-2-hydroxy-4-phenylbutyl]-4-(hydroxymethyl)benzenesulfonamide
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Overview
Description
N-s-butyl-N-[(2R,3S)-3-({[(3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-yloxy]carbonyl}amino)-2-hydroxy-4-phenylbutyl]-4-(hydroxymethyl)benzenesulfonamide is an N,N-disubstituted toluene-p-sulfonamaide, with a structure close to that of darunavir. It is found to inhibit dimerization of HIV-1 protease subunits. It has a role as a HIV protease inhibitor. It is a cyclopentafuran, a carbamate ester and a sulfonamide.
Scientific Research Applications
Antimicrobial and Antifungal Applications
A study by El-Gaby et al. (2018) describes the synthesis and antimicrobial activity assessment of sulfonamide derivatives, providing insights into their potential applications in combating microbial infections. Similarly, Gupta and Halve (2015) synthesized novel benzenesulfonamide derivatives, showcasing their potent antifungal activity against strains like Aspergillus niger and Aspergillus flavus. The significant structure-activity relationship (SAR) trends observed in these studies underline the importance of sulfonamide derivatives in antimicrobial and antifungal research (El-Gaby, Hassan, Hussein, Ali, Elaasser, & Faraghally, 2018); (Gupta & Halve, 2015).
Potential in Anticancer Therapy
Kumar et al. (2015) researched benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, evaluating their efficacy in anticancer activities. Their findings indicate that specific compounds exhibit notable anticancer activity, particularly against liver (Hep G2) and ovarian (PA-1) cancer cell lines. This study highlights the potential therapeutic applications of sulfonamide derivatives in cancer treatment (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).
Antioxidant and Enzyme Inhibition Properties
Point et al. (1998) synthesized compounds including furan derivatives, one of which demonstrated effective scavenging of the superoxide anion, indicating its antioxidant potential. In the realm of enzyme inhibition, Rover et al. (1997) synthesized benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, elucidating their potential in exploring the pathophysiological role of the kynurenine pathway in neuronal injury (Point, Coudert, Léal, Rubat, Sautou-Miranda, Chopineau, & Couquelet, 1998); (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).
Properties
Molecular Formula |
C29H40N2O7S |
---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
[(3aS,5R,6aR)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] N-[(2S,3R)-3-hydroxy-4-[[4-(hydroxymethyl)phenyl]sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C29H40N2O7S/c1-20(2)17-31(39(35,36)25-10-8-22(19-32)9-11-25)18-27(33)26(14-21-6-4-3-5-7-21)30-29(34)38-24-15-23-12-13-37-28(23)16-24/h3-11,20,23-24,26-28,32-33H,12-19H2,1-2H3,(H,30,34)/t23-,24+,26-,27+,28+/m0/s1 |
InChI Key |
VYBDPVQMILRSMK-GRXYLYAXSA-N |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@@H]2C[C@@H]3CCO[C@@H]3C2)O)S(=O)(=O)C4=CC=C(C=C4)CO |
SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CC3CCOC3C2)O)S(=O)(=O)C4=CC=C(C=C4)CO |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CC3CCOC3C2)O)S(=O)(=O)C4=CC=C(C=C4)CO |
Synonyms |
GRL 06579A GRL-06579A GRL06579A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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